5-Hydroperoxymethyl-2'-deoxyuridine

Mutagenicity Ames test Oxidative DNA damage

Researchers studying radiation-induced DNA damage often substitute stable decomposition products (HMdU, FdU) for the authentic lesion, truncating the damage cascade and underestimating genotoxicity. 5-Hydroperoxymethyl-2'-deoxyuridine (HPMdU) is the genuine primary lesion formed by ionizing radiation, retaining the reactive -OOH moiety absent in its decomposition products. • Enables metal-catalyzed ·OH generation and secondary lesion formation (HMdU, thymidine glycol, 8-OHdG), reproducing the complete oxidative damage cascade in vitro. • Serves as a calibration standard and positive control for LC-MS/MS-based oxidative DNA damage biomarker assays. • Produces defined HMdU/FdU mixtures in situ under controlled metal conditions, streamlining BER pathway dissection without independent synthesis of each substrate.

Molecular Formula C10H14N2O7
Molecular Weight 274.23 g/mol
CAS No. 38716-10-8
Cat. No. B1205968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroperoxymethyl-2'-deoxyuridine
CAS38716-10-8
Synonyms5-hydroperoxymethyl-2'-deoxyuridine
alpha-hydroperoxythymidine
HPMdU
Molecular FormulaC10H14N2O7
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)COO)CO)O
InChIInChI=1S/C10H14N2O7/c13-3-7-6(14)1-8(19-7)12-2-5(4-18-17)9(15)11-10(12)16/h2,6-8,13-14,17H,1,3-4H2,(H,11,15,16)/t6-,7+,8+/m0/s1
InChIKeySTXZSCOOCRDNCN-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPMdU: Primary DNA Lesion from Ionizing Radiation


5-Hydroperoxymethyl-2'-deoxyuridine (HPMdU; CAS 38716-10-8), also known as α-hydroperoxythymidine, is a thymidine analog belonging to the class of nucleoside hydroperoxides. It is a primary, relatively stable DNA lesion formed endogenously via ionizing radiation and peroxy radical (ROO•)-mediated oxidation of the thymine 5-methyl group [1]. Unlike its downstream decomposition products—5-hydroxymethyl-2'-deoxyuridine (HMdU) and 5-formyl-2'-deoxyuridine (FdU)—HPMdU retains a reactive hydroperoxide (-OOH) moiety that enables metal-catalyzed generation of secondary reactive oxygen species (ROS) and amplification of DNA damage, making it a mechanistically and quantitatively distinct entity for experimental use [2].

1 Radiation-induced DNA lesion modeling
2 Metal-catalyzed ROS amplification studies
3 Primary hydroperoxide lesion for repair enzyme screening

Why HPMdU Cannot Be Replaced by HMdU or FdU


HPMdU is not functionally interchangeable with its stable decomposition products HMdU or FdU because it possesses a hydroperoxide group that is absent in the latter two compounds. This hydroperoxide moiety enables HPMdU to act as a latent source of hydroxyl radicals (•OH) upon interaction with transition metal ions such as Fe(II) and Cu(I), thereby propagating secondary oxidative damage to neighboring DNA bases—a capability that HMdU and FdU lack entirely [1]. Attempts to substitute HPMdU with HMdU or FdU in mutagenicity, DNA repair, or metal-catalyzed decomposition studies therefore produce qualitatively different outcomes and fail to replicate the full biological cascade initiated by the primary radiation-induced hydroperoxide lesion [2].

HPMdU (Target)
HMdU / FdU (Substitutes)
Hydroperoxide group enables metal-catalyzed •OH generation
Lacks hydroperoxide; no secondary radical propagation
Mutagenicity is metal/chelator-modulated
Mutagenicity not modulated by metal chelators
Generates multiple secondary oxidative lesions
Terminal products; no further oxidative damage

Quantitative Evidence: HPMdU vs. HMdU and FdU


Mutagenic Potency in Ames Assay

In a direct head-to-head comparison using the Ames Salmonella/microsome assay, HPMdU exhibited markedly greater mutagenic potency than its decomposition products HMdU and FdU in strain TA100 [1]. HPMdU at 50 nmoles/plate increased revertants by 4-fold, whereas HMdU required a 20-fold higher dose (1000 nmoles/plate) to achieve a 5-fold increase; FdU was the weakest mutagen of the three compounds tested [1].

Mutagenic potency
Head-to-head
HPMdU: 50 nmol → 4× revertants HMdU: 1000 nmol → 5× ~20× higher per nmole
Supports mutagenicity assay context; higher sensitivity at lower dose
Ames TA100, plate incorporation assay
Mutagenicity Ames test Oxidative DNA damage

Metal-Dependent Decomposition Pattern

HPMdU undergoes metal-ion-specific decomposition into two products, HMdU and FdU, as analyzed by HPLC [1]. Sn(II) generated exclusively HMdU (100%), Fe(II) formed approximately equal amounts of both products (~1:1 ratio), while Cu(I), Cu(II), and Co(II) produced predominantly FdU (>50%) [1]. In contrast, HMdU and FdU are chemically inert toward further metal-catalyzed decomposition under these conditions [2].

Decomposition pattern
Class-level
Metal-specific HMdU:FdU ratio: Sn(100:0), Fe(~50:50), Cu/Co(→FdU)
Supports metal-probe assay; enables defined lesion mixtures
HPLC analysis; HMdU/FdU are terminal products
Metal-catalyzed decomposition HPLC product analysis Thymine hydroperoxide

Induction of Secondary Oxidative Lesions

Preincubation of S. typhimurium TA100 cells with 20–40 nM HPMdU caused a dose-dependent formation of the oxidized DNA base derivatives HMdU, thymidine glycol, and 8-hydroxyl-2'-deoxyguanosine (8-OHdG), all established hydroxyl radical-mediated oxidation products [1]. This secondary damage amplification is mechanistically attributed to the hydroperoxide moiety of HPMdU, which reacts with intracellular iron to generate •OH [1]. HMdU and FdU, lacking the hydroperoxide group, do not produce such secondary lesions under comparable conditions [1].

Secondary lesions
Class-level
20–40 nM → dose-dependent HMdU, thymidine glycol, 8-OHdG
Supports clustered DNA damage model; secondary lesion amplification
S. typhimurium TA100; HMdU/FdU do not generate secondary lesions
Hydroxyl radical Secondary DNA damage 8-OHdG Thymidine glycol

Chelator-Modulated Mutagenicity

The mutagenic activity of HPMdU in TA100 is differentially modulated by metal chelators and antioxidant enzyme inhibitors [1]. Pretreatment with the membrane-permeable Fe/Cu chelator o-phenanthroline increased mutagenicity at low HPMdU doses but inhibited mutagenicity at 50 nmoles/plate, whereas the membrane-impermeable Fe chelator desferal had virtually no effect [1]. Azide (a catalase inhibitor) enhanced HPMdU mutagenicity, while 3-amino-1,2,4-triazole (a catalase/peroxidase inhibitor) and ammonium formate (a hydroxyl radical scavenger) were protective [1]. Such chelator-dependent modulation is not observed with HMdU or FdU because their mutagenicity does not involve metal-catalyzed ROS production [1].

Chelator modulation
Class-level
o-Phenanthroline: ↑/↓; Azide: ↑; 3-AT/formate: ↓
Enables intracellular metal/ROS status probing
Bidirectional modulation; HMdU/FdU show no differential response
Iron chelator Mutagenicity modulation o-Phenanthroline Catalase inhibitor

HPMdU Application Scenarios


Modeling Radiation-Induced DNA Damage

HPMdU is the authentic primary lesion formed in DNA by ionizing radiation. Its use in cellular or in vitro models ensures that the full damage cascade—including metal-catalyzed hydroxyl radical generation and secondary lesion formation (HMdU, thymidine glycol, 8-OHdG)—is reproduced [1]. Substituting HPMdU with HMdU or FdU truncates this cascade, leading to underestimation of radiation-induced genotoxicity. This makes HPMdU essential for academic, governmental, and industrial laboratories studying radioprotectors, radiosensitizers, or the long-term genetic effects of radiation exposure.

Metal Toxicology & Homeostasis Studies

The metal-ion-specific decomposition product profile of HPMdU (Sn→100% HMdU; Fe→~1:1; Cu/Co→predominantly FdU) [2] and its chelator-dependent mutagenicity [1] make it a versatile probe for identifying and quantifying bioavailable transition metals in cells and tissues. Researchers investigating metal overload disorders, metal-based drug mechanisms, or environmental metal toxicity can use HPMdU as a reporter molecule that generates a detectable fingerprint of the intracellular metal environment.

BER Pathway Dissection

HPMdU enables the generation of defined mixtures of HMdU and FdU in situ, each of which is recognized by distinct DNA glycosylases (e.g., SMUG1 for HMdU; hNTH1 for FdU). This allows precise biochemical dissection of the base excision repair pathway without the need to independently synthesize and characterize each stable lesion. The ability to produce both substrates from a single precursor under controlled metal conditions [2] streamlines repair kinetics and enzyme specificity studies in academic and pharmaceutical settings.

Oxidative Stress Biomarker Development

Because HPMdU treatment of cells generates quantifiable levels of HMdU, thymidine glycol, and 8-OHdG—the same lesions measured as oxidative stress biomarkers in clinical and epidemiological studies [1]—HPMdU serves as a positive control and calibration standard for mass spectrometry-based biomarker assays. This application is critical for clinical chemistry laboratories and CROs developing or validating oxidative DNA damage biomarker panels for disease risk assessment or drug safety evaluation.

Application
Selection Property
Validation Focus
Radiation-induced DNA damage research
Primary hydroperoxide lesion with secondary ROS amplification
Metal-catalyzed secondary damage cascade and repair enzyme substrate fidelity
Intracellular metal environment probing
Metal-specific decomposition fingerprint (Sn, Fe, Cu, Co)
Bioavailable transition metal identification and ROS defense profiling
Base excision repair (BER) pathway studies
In situ generation of defined HMdU/FdU substrate mixtures from single precursor
Glycosylase specificity and repair kinetics characterization
Oxidative DNA damage biomarker assay development
Positive control for multi-lesion oxidative damage panels
Method calibration for HMdU, thymidine glycol, and 8-OHdG detection
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